molecular formula C22H25NO4 B557867 7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid CAS No. 127582-76-7

7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid

Cat. No. B557867
M. Wt: 367.4 g/mol
InChI Key: FRPYXTFBPCYALT-UHFFFAOYSA-N
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Scientific Research Applications

  • Synthesis of β-Amino Acids : The Arndt-Eistert protocol uses N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected α-amino acids to synthesize enantiomerically pure N-Fmoc-protected β-amino acids efficiently (Ellmerer-Müller et al., 1998).

  • Preparation for Solid-Phase Syntheses : N-Fmoc-protected β2-homoamino acids with proteinogenic side chains were prepared for use in solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

  • Synthesis of Diaminosuberic Acid : A new synthetic pathway using (acyloxy)alkoxy promoiety as a protecting group for the synthesis of asymmetrically protected 2,7-diaminosuberic acid was developed (Mollica et al., 2012).

  • Self-Assembled Structures by Fmoc Modified Amino Acids : The self-assembly properties of various Fmoc modified amino acids were studied, revealing potential applications in the design of novel self-assembled architectures (Gour et al., 2021).

  • Synthesis of Sugar Amino Acids : N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids were prepared for incorporation into solid-phase synthesis (Gregar & Gervay-Hague, 2004).

  • Synthesis of Non-proteinogenic Amino Acids : The synthesis of non-proteinogenic amino acids like (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives was reported (Adamczyk & Reddy, 2001).

  • Development of New Anchoring Groups for Peptide Synthesis : A base-labile anchoring group derived from 9-(hydroxymethyl)fluorene-4-carboxylic acid was described for polymer-supported peptide synthesis (Mutter & Bellof, 1984).

  • Dispersion of Carbon Nanotubes : N-Fluorenyl-9-methoxycarbonyl-protected amino acids were used as surfactants for carbon nanotubes, highlighting a potential application in nanotechnology (Cousins et al., 2009).

  • Synthesis of Peptides with Protected Amide Bonds : N,O-Bis-Fmoc derivatives of amino acids were utilized for the preparation of peptides with reversibly protected amide bonds (Johnson et al., 1993).

  • Synthesis of Cyclodepsipeptides : Guidelines for the synthesis of complex 'head-to-side-chain cyclodepsipeptides' were provided, including the synthesis of protected amino acids (Pelay-Gimeno et al., 2016).

Safety And Hazards

The safety information for Fmoc-7-amino-heptanoic acid indicates that it has the GHS07 signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P3388.


Future Directions

The specific future directions for the research and application of Fmoc-7-amino-heptanoic acid are not explicitly mentioned in the search results. However, given its use as a pharmaceutical intermediate and a PROTAC linker, it may have potential applications in drug development and targeted protein degradation research.


properties

IUPAC Name

7-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c24-21(25)13-3-1-2-8-14-23-22(26)27-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,1-3,8,13-15H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPYXTFBPCYALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30925914
Record name 7-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid

CAS RN

127582-76-7
Record name 7-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Aminoheptanoic acid, N-FMOC protected
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HT Dinh - 2015 - scholarworks.gsu.edu
Influenza infection remains a constant threat to human health and results in huge financial loss annually. Rapid and accurate detection of influenza can aid health officials to monitor …
Number of citations: 5 scholarworks.gsu.edu

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